benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate
Overview
Description
Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate is a chemical compound with the molecular formula C13H17NO4. It is known for its unique structure, which includes a benzyl group, a hydroxyl group, and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate typically involves the reaction of benzyl chloroformate with 5-hydroxytetrahydro-2H-pyran-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of benzyl 5-oxotetrahydro-2H-pyran-3-ylcarbamate.
Reduction: Formation of benzyl 5-aminotetrahydro-2H-pyran-3-ylcarbamate.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 5-oxotetrahydro-2H-pyran-3-ylcarbamate
- Benzyl 5-aminotetrahydro-2H-pyran-3-ylcarbamate
- Benzyl 5-chlorotetrahydro-2H-pyran-3-ylcarbamate
Uniqueness
Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, while the tetrahydropyran ring provides structural stability. These features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl N-(5-hydroxyoxan-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEONXIENGFSEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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